(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-butyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-2-3-8-17-14(19)7-4-9-18-15(20)13(23-16(18)22)11-12-6-5-10-21-12/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,19)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKEWOHRINGCS-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- CAS Number : Not specifically listed but related to thiazolidinone compounds.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of furan and thiazolidinone derivatives. For instance, furan derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds containing the furan ring can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 128 |
| Thiazolidinone Derivative | Pseudomonas aeruginosa | 50 |
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal activity. Compounds similar to this compound have been tested against various fungal strains, showing effective inhibition at concentrations comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. Various analogs have exhibited cytotoxic effects against multiple cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. For example, certain thiazolidinones were found to inhibit cell proliferation with IC50 values in the micromolar range .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MDA-MB-231 | 12 |
| Thiazolidinone B | SK-Hep-1 | 15 |
| Thiazolidinone C | NUGC-3 | 20 |
The biological activities of (E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-y)butanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazolidinone moieties often inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The presence of furan rings may enhance membrane permeability, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Some derivatives induce programmed cell death through mitochondrial pathways.
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated a series of furan-thiazolidinone derivatives against clinical isolates of Escherichia coli. The results indicated that the derivatives exhibited a higher antibacterial effect compared to traditional antibiotics like streptomycin . -
Anticancer Activity Assessment :
In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting potential for development as anticancer agents .
Scientific Research Applications
(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a research compound with the molecular formula C16H20N2O3S2 and a molecular weight of 352.47. It typically has a purity of 95% and is suitable for various research applications.
Biological Activities
Thiazolidinone derivatives, including this compound, have potential biological activities, particularly antibacterial, antifungal, and anticancer properties.
Antibacterial Activity: Furan derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, inhibiting the growth of Escherichia coli and Staphylococcus aureus at MICs ranging from 64 µg/mL to 128 µg/mL.
Antifungal Activity: Thiazolidinone derivatives have shown antifungal activity at concentrations comparable to standard antifungal agents.
Anticancer Activity: Thiazolidinone derivatives exhibit cytotoxic effects against cancer cell lines, including breast, liver, and gastric cancers, inhibiting cell proliferation with IC50 values in the micromolar range.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Thiazolidinone moieties can inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption: Furan rings may enhance membrane permeability, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells: Some derivatives induce programmed cell death through mitochondrial pathways.
Data Tables
The following tables summarize the antibacterial and anticancer activities of related compounds:
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 128 |
| Thiazolidinone Derivative | Pseudomonas aeruginosa | 50 |
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MDA-MB-231 | 12 |
| Thiazolidinone B | SK-Hep-1 | 15 |
| Thiazolidinone C | NUGC-3 | 20 |
Case Studies
Antibacterial Efficacy Study: A study evaluated furan-thiazolidinone derivatives against clinical isolates of Escherichia coli, and the derivatives exhibited a higher antibacterial effect compared to traditional antibiotics like streptomycin.
Anticancer Activity Assessment: In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents.
Comparison with Similar Compounds
Key Structural Analog: N-(4-ethoxyphenyl) Derivative
A closely related compound is N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6), which shares the thiazolidinone core and furan-methylene moiety but differs in the substituent at the terminal amide group. Here, the butyl chain in the target compound is replaced with a 4-ethoxyphenyl group (Figure 1). This structural variation significantly alters physicochemical and biological properties:
Key Observations :
Comparison with Natural Product Derivatives
While these natural products are glycosides, the target compound’s synthetic thiazolidinone scaffold may offer advantages in stability and synthetic scalability.
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates three key motifs:
- A thiazolidin-4-one core with a thioxo group at position 2.
- A furan-2-ylmethylene substituent at position 5.
- An N-butylbutanamide side chain at position 3.
Key challenges include:
Primary Synthetic Routes
Knoevenagel Condensation for Thiazolidinone-Furan Hybridization
The most widely reported method involves Knoevenagel condensation between a thiazolidinone intermediate and furfural derivatives.
Procedure:
Synthesis of 3-phenethyl-2-thioxothiazolidin-4-one :
Aldehyde Preparation :
Condensation :
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone formation | CS₂, chloroacetic acid | 56 |
| Aldehyde synthesis | Suzuki-Miyaura coupling | 28–89 |
| Knoevenagel condensation | Ethanol, 78°C | 38–76 |
Phase-Transfer Catalyzed One-Pot Synthesis
A greener approach uses tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:
Procedure:
Reaction Setup :
- But-2-ynedioic acid dimethyl ester, carbon disulfide, and N-butylbutanamide precursor are combined in DMSO.
- TBAI (2 mol%) is added to facilitate the cyclization-condensation sequence.
Optimization :
Advantages:
- Avoids high-temperature steps.
- Eliminates palladium catalysts, reducing costs.
Side Chain Introduction: N-Butylbutanamide Functionalization
Stereochemical Control and Analytical Validation
Comparative Analysis of Methods
| Parameter | Knoevenagel Method | Phase-Transfer Method | Nucleophilic Substitution |
|---|---|---|---|
| Yield (%) | 38–76 | 72–80 | 72 |
| Temperature (°C) | 78 | 25 | 0–25 |
| Catalysts | Organic base | TBAI | None |
| Stereoselectivity | High | Moderate | N/A |
Industrial Scalability and Environmental Impact
- Phase-transfer catalysis reduces energy consumption and waste generation.
- Solvent Recovery : DMSO can be recycled via vacuum distillation (90% recovery).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
